molecular formula C19H17NO7 B11688429 (9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester

(9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester

Katalognummer: B11688429
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: LSKYOASQFKMLLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is a complex organic compound that features a fluorenyl group, an oxime, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate typically involves multiple steps:

    Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with appropriate reagents to introduce the necessary functional groups.

    Oxime Formation: The fluorenyl intermediate is then reacted with hydroxylamine to form the oxime group. This step usually requires acidic or basic conditions to facilitate the reaction.

    Esterification: The final step involves the esterification of the oxime-fluorenyl intermediate with methoxyacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitrile or nitro derivatives.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate depends on its application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.

    In Materials Science: Its structure allows it to contribute to the physical properties of the materials it is incorporated into.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a cyano group instead of the fluorenyl group.

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is unique due to the presence of the fluorenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Eigenschaften

Molekularformel

C19H17NO7

Molekulargewicht

371.3 g/mol

IUPAC-Name

methyl 2-[9-hydroxyimino-7-(2-methoxy-2-oxoethoxy)fluoren-2-yl]oxyacetate

InChI

InChI=1S/C19H17NO7/c1-24-17(21)9-26-11-3-5-13-14-6-4-12(27-10-18(22)25-2)8-16(14)19(20-23)15(13)7-11/h3-8,23H,9-10H2,1-2H3

InChI-Schlüssel

LSKYOASQFKMLLM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.